N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylthio group and a pyrazolo[3,4-d]pyrimidinone ring system bearing a p-tolyl moiety. The molecule is further functionalized with a thioacetamide linker, which bridges the thiadiazole and pyrazolo-pyrimidinone moieties.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S3/c1-3-28-18-24-23-17(30-18)20-13(26)9-29-16-21-14-12(15(27)22-16)8-19-25(14)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,20,23,26)(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBULQKKPKDFRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a hybrid molecule that incorporates both a thiadiazole and a pyrazolo[3,4-d]pyrimidine moiety. This combination suggests potential for diverse biological activities due to the known pharmacological properties of both structural components.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. These compounds have been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In particular, derivatives of thiadiazole have demonstrated promising results in inhibiting the growth of pathogens due to their ability to disrupt microbial cell functions .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 51m | Xanthomonas oryzae | 100 μg/mL (30% inhibition) |
| 51m | Rhizoctonia solani | Not specified |
| Acetazolamide | Mycobacterium smegmatis | 12 μg/mL (control) |
Anticancer Activity
The incorporation of the pyrazolo[3,4-d]pyrimidine structure has been linked to anticancer effects. Studies have reported that compounds with this scaffold can inhibit cancer cell proliferation in various cancer lines. For example, certain thiadiazole derivatives have shown enhanced activity against breast cancer cell lines compared to standard treatments like cisplatin .
Table 2: Anticancer Activity of Thiadiazole-Pyrazolo Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 51m | MDA-MB-231 | 3.3 |
| Control | Cisplatin | 5.0 |
Anti-inflammatory and Anticonvulsant Properties
Thiadiazole derivatives are also recognized for their anti-inflammatory and anticonvulsant activities. The mechanism often involves modulation of neurotransmitter systems and inflammatory pathways. Research has indicated that certain thiadiazoles can reduce seizure activity in animal models, suggesting their potential as anticonvulsant agents .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. The presence of specific functional groups in the thiadiazole and pyrazolo moieties significantly influences their pharmacological profiles:
- Substituents on the thiadiazole ring : The ethylthio group enhances nucleophilicity and may improve interactions with biological targets.
- Pyrazolo ring modifications : Alterations in substituents on the pyrazolo ring can lead to increased potency against specific cancer cell lines and pathogens .
Case Studies
- Antimicrobial Efficacy Study : A comparative study evaluated various thiadiazole derivatives against common bacterial strains. The compound containing the ethylthio group exhibited superior antimicrobial activity compared to its unsubstituted analogs.
- Anticancer Evaluation : In vitro studies on breast cancer cell lines demonstrated that the target compound inhibited cell growth significantly more than traditional chemotherapeutics.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiadiazole and pyrazolo-pyrimidine exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole moiety can effectively inhibit bacterial growth against various strains, including Gram-positive and Gram-negative bacteria . The thioacetamide linkage enhances the compound's solubility and bioavailability, further contributing to its antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. The structure–activity relationship (SAR) analysis suggests that modifications in the substituents on the thiadiazole and pyrazolo-pyrimidine rings can lead to improved cytotoxicity against cancer cell lines . For example, certain derivatives have demonstrated potent activity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In vivo studies have reported that compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide exhibit anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX). These effects are comparable to established anti-inflammatory drugs like Celecoxib .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Comparison with Similar Compounds
Structural and Electronic Differences
The target compound shares a common thiadiazole-acetamide framework with several analogs (Table 1). Key structural variations include:
Key Observations :
- Solubility: The thienyl-pyridazine analog () exhibits low aqueous solubility (1.5 µg/mL), likely due to its planar, hydrophobic heterocycle. The target compound’s pyrazolo-pyrimidinone system may further reduce solubility compared to .
Electronic and Geometric Influences
Per , compounds with similar electronic configurations but divergent geometries (e.g., pyrimido-indole vs. pyrazolo-pyrimidinone) may exhibit distinct reactivity. For example:
- The pyrazolo-pyrimidinone system in the target compound introduces a ketone group, enabling hydrogen-bond acceptor interactions absent in ’s pyrimido-indole.
- The ethylthio substituent on the thiadiazole enhances electron-withdrawing effects compared to methyl or isopropyl groups in analogs .
Research Implications and Gaps
- Synthesis : Methods for analogous compounds (e.g., 1,2,3-dithiazole transformations in ) could guide the target compound’s synthesis .
- 2002, cited in ) warrants further investigation .
- Computational Modeling : Tools like SHELX and ORTEP could elucidate its crystal structure and intermolecular interactions.
Q & A
Q. How can in vivo studies be designed to validate the therapeutic potential of this compound?
- Methodological Answer : Use xenograft mouse models (e.g., subcutaneous tumor implants) to evaluate antitumor efficacy. Administer the compound intraperitoneally (10–50 mg/kg, 5 days/week) and monitor tumor volume via caliper measurements. Include histopathological analysis of liver and kidney tissues to assess toxicity. Compare results with in vitro data to establish translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
